Cas no 1956335-35-5 (6H-Thiazolo[4,5-d]azepine-6-carboxylic acid, 4,5,7,8-tetrahydro-, 1,1-dimethylethyl ester)

6H-Thiazolo[4,5-d]azepine-6-carboxylic acid, 4,5,7,8-tetrahydro-, 1,1-dimethylethyl ester structure
1956335-35-5 structure
商品名:6H-Thiazolo[4,5-d]azepine-6-carboxylic acid, 4,5,7,8-tetrahydro-, 1,1-dimethylethyl ester
CAS番号:1956335-35-5
MF:C12H18N2O2S
メガワット:254.348521709442
CID:5172889

6H-Thiazolo[4,5-d]azepine-6-carboxylic acid, 4,5,7,8-tetrahydro-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

    • 6H-Thiazolo[4,5-d]azepine-6-carboxylic acid, 4,5,7,8-tetrahydro-, 1,1-dimethylethyl ester
    • インチ: 1S/C12H18N2O2S/c1-12(2,3)16-11(15)14-6-4-9-10(5-7-14)17-8-13-9/h8H,4-7H2,1-3H3
    • InChIKey: GJLSIQSGXGCADC-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)CCC2SC=NC=2CC1

6H-Thiazolo[4,5-d]azepine-6-carboxylic acid, 4,5,7,8-tetrahydro-, 1,1-dimethylethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM513524-1g
tert-Butyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-6(5H)-carboxylate
1956335-35-5 97%
1g
$710 2023-03-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD443816-1g
tert-Butyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-6(5H)-carboxylate
1956335-35-5 97%
1g
¥4970.0 2023-03-12
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10811-5g
tert-butyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-6(5H)-carboxylate
1956335-35-5 95%
5g
$1650 2023-09-07
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10811-5g
tert-butyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-6(5H)-carboxylate
1956335-35-5 95
5g
$1650 2023-03-11

6H-Thiazolo[4,5-d]azepine-6-carboxylic acid, 4,5,7,8-tetrahydro-, 1,1-dimethylethyl ester 関連文献

6H-Thiazolo[4,5-d]azepine-6-carboxylic acid, 4,5,7,8-tetrahydro-, 1,1-dimethylethyl esterに関する追加情報

6H-Thiazolo[4,5-d]azepine-6-carboxylic acid, 4,5,7,8-tetrahydro-, 1,1-dimethylethyl ester: A Comprehensive Overview

The compound with CAS No. 1956335-35-5, commonly referred to as 6H-Thiazolo[4,5-d]azepine-6-carboxylic acid, 4,5,7,8-tetrahydro-, 1,1-dimethylethyl ester, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazoloazepines, which are heterocyclic compounds characterized by a fused thiazole and azepine ring system. The thiazolo[4,5-d]azepine core is a key structural feature of this molecule, contributing to its unique chemical properties and potential biological activities.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving strategic ring-forming reactions and functional group transformations. The 1,1-dimethylethyl ester group attached to the carboxylic acid moiety plays a crucial role in modulating the physical properties of the molecule, such as solubility and stability. This modification is particularly advantageous for applications in drug delivery systems and bioavailability studies.

One of the most intriguing aspects of 6H-Thiazolo[4,5-d]azepine-6-carboxylic acid derivatives is their potential as scaffolds for drug development. Researchers have explored their ability to interact with various biological targets, including enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders. For instance, studies have demonstrated that certain analogs of this compound exhibit potent inhibitory activity against kinases involved in cell proliferation and survival pathways.

The tetrahydro derivative of this compound has also been investigated for its role in modulating ion channels and membrane transporters. These findings suggest that the molecule could serve as a lead compound for developing novel therapeutic agents with enhanced selectivity and efficacy. Furthermore, the incorporation of the 1,1-dimethylethyl ester group has been shown to improve the pharmacokinetic profile of the compound without compromising its bioactivity.

In terms of structural characterization, modern analytical techniques such as NMR spectroscopy and X-ray crystallography have provided valuable insights into the conformational preferences and stereochemical properties of this compound. These studies have revealed that the thiazolo[4,5-d]azepine ring system adopts a rigid planar conformation due to aromaticity and conjugation effects. This structural rigidity is essential for maintaining specific molecular interactions with biological targets.

From an environmental standpoint, there has been growing interest in understanding the biodegradation pathways of such complex organic molecules. Preliminary studies indicate that 6H-Thiazolo[4,5-d]azepine-6-carboxylic acid derivatives undergo enzymatic cleavage under aerobic conditions, suggesting their potential for safe disposal in industrial settings. However, further research is required to fully assess their environmental impact and sustainability.

In conclusion, 6H-Thiazolo[4,5-d]azepine-6-carboxylic acid, particularly its 4,5,7,8-tetrahydro-, 1,1-dimethylethyl ester derivative (CAS No. 1956335-35-5), represents a promising platform for advancing chemical synthesis and drug discovery efforts. Its unique structural features and versatile functional groups make it an attractive candidate for exploring novel therapeutic strategies across diverse disease areas.

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